3-Methylcyclopentane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylcyclopentane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-2-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZZSCBKUQZZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341961-86-1 | |
| Record name | 3-methylcyclopentane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Characterization of 3-Methylcyclopentane-1-sulfonamide Crystals
Foreword: Charting the Unexplored Territory of a Novel Sulfonamide
To the researchers, scientists, and drug development professionals delving into the world of novel chemical entities, this guide offers a comprehensive roadmap for the physical characterization of 3-Methylcyclopentane-1-sulfonamide crystals. As of the current body of scientific literature, specific experimental data for this compound remains largely unpublished[1]. Therefore, this document serves as both a practical whitepaper and a forward-looking guide, outlining the critical experimental path one must undertake to fully elucidate the solid-state properties of this promising, yet uncharacterized, molecule. By employing the rigorous methodologies detailed herein, we can transform this unknown entity into a well-understood component for potential therapeutic applications. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system designed to yield robust and reproducible data.
Crystal Morphology and Structure: The Foundation of Physical Properties
The arrangement of molecules in a crystal lattice is the primary determinant of its physical properties, including solubility, stability, and bioavailability. For a novel compound like 3-Methylcyclopentane-1-sulfonamide, a thorough investigation of its crystal structure is the logical and necessary starting point.
The Rationale Behind Structural Analysis
Understanding the three-dimensional arrangement of atoms is crucial for several reasons. It confirms the molecular structure, reveals the packing architecture, and identifies key intermolecular interactions, such as hydrogen bonds, which are prevalent in sulfonamide crystals.[2][3] This information is foundational for any subsequent studies and for establishing structure-property relationships. The presence of different crystal forms, or polymorphs, can also be identified, which is critical as polymorphs can have different physicochemical properties.[4]
Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline material.[5][6][7][8][9]
Step-by-Step Methodology:
-
Crystal Growth: The initial and often most challenging step is to grow a single crystal of high quality.[6] This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion. A screening of various solvents is recommended to find the optimal conditions.
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector.[9] The crystal is rotated to collect a complete dataset of diffraction spots.
-
Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.
Illustrative Data Presentation
The results of an SCXRD analysis are typically presented in a crystallographic data table. The following is a hypothetical representation of such data for 3-Methylcyclopentane-1-sulfonamide.
| Parameter | Hypothetical Value for 3-Methylcyclopentane-1-sulfonamide |
| Chemical Formula | C6H13NO2S |
| Formula Weight | 163.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.123, 8.456, 12.345 |
| α, β, γ (°) | 90, 109.87, 90 |
| Volume (ų) | 998.7 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.085 |
| R-factor | 0.045 |
Visualizing the Experimental Workflow
Caption: Workflow for Single-Crystal X-Ray Diffraction Analysis.
Thermal Properties: Stability and Phase Transitions
The thermal behavior of a crystalline solid provides critical information about its stability, melting point, and potential polymorphic transformations.[10] Differential Scanning Calorimetry (DSC) is a powerful technique for these investigations.[10]
The Importance of Thermal Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of the melting point, enthalpy of fusion, and the detection of any phase transitions that may occur upon heating or cooling.[10] For a new drug candidate, this information is vital for formulation development and for identifying potential stability issues.[11]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program would involve heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point.
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature of melting and the area under the melting peak, which corresponds to the enthalpy of fusion.
Illustrative Data Presentation
The key thermal properties derived from a DSC analysis can be summarized in a table.
| Thermal Property | Hypothetical Value for 3-Methylcyclopentane-1-sulfonamide |
| Melting Point (Onset Temperature) | 145.5 °C |
| Enthalpy of Fusion (ΔHfus) | 25.8 kJ/mol |
| Polymorphic Transitions | None observed on heating |
Visualizing the Logical Relationship in DSC
Caption: Logical flow of a Differential Scanning Calorimetry experiment.
Spectroscopic Identity: Confirming the Molecular Fingerprint
Spectroscopic techniques provide a unique "fingerprint" of a molecule, confirming its identity and providing information about its chemical bonds and functional groups. Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive method for this purpose.
The Rationale for Spectroscopic Analysis
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule's functional groups. For 3-Methylcyclopentane-1-sulfonamide, we would expect to see characteristic bands for the sulfonamide group (S=O and S-N stretching) and the N-H bond.[12][13]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline powder is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty ATR crystal is collected.
-
Sample Spectrum: The sample spectrum is then collected. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting FTIR spectrum is analyzed to identify the characteristic absorption bands.
Illustrative Data Presentation
The characteristic FTIR absorption bands can be summarized in a table.
| Functional Group | Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3350 - 3250 |
| C-H (aliphatic) | Stretching | 2950 - 2850 |
| S=O (Sulfonamide) | Asymmetric Stretching | ~1320 |
| S=O (Sulfonamide) | Symmetric Stretching | ~1150 |
| S-N | Stretching | ~900 |
Solubility Profile: A Key Determinant of Bioavailability
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physical property that influences its dissolution rate and, consequently, its bioavailability.[14][15]
The Importance of Solubility Determination
A drug must be in solution to be absorbed by the body. Therefore, determining the solubility of a new chemical entity in aqueous media is a fundamental step in its characterization.[15][16] This data informs formulation strategies to enhance solubility if it is found to be poor.
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a crystalline compound.[17]
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of the crystalline 3-Methylcyclopentane-1-sulfonamide is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: At the end of the equilibration period, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Illustrative Data Presentation
Solubility data is typically presented in a clear and concise table.
| Solvent/Medium | Temperature (°C) | Hypothetical Solubility (µg/mL) |
| Water | 25 | 150 |
| Phosphate-Buffered Saline (pH 7.4) | 37 | 220 |
Visualizing the Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion: A Path Forward
This technical guide provides a comprehensive framework for the systematic physical characterization of 3-Methylcyclopentane-1-sulfonamide crystals. While specific experimental data for this compound is not yet available in the public domain, the protocols and illustrative data presented here offer a robust starting point for any research or development program. By following these methodologies, researchers can build a complete solid-state profile of this novel molecule, a critical step in assessing its potential as a future therapeutic agent. The principles of rigorous experimental design and thorough data analysis outlined in this guide will ensure the generation of high-quality, reliable data, paving the way for informed decision-making in the drug development process.
References
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Title: Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: Crystal Growth & Design - ACS Publications URL: [Link]
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Title: Sulfonamide Crystals: Introduction, Identification Features Source: Medical Notes URL: [Link]
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Title: Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement Source: PubMed URL: [Link]
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Title: X-ray crystallography Definition - Organic Chemistry II Key Term Source: Fiveable URL: [Link]
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Title: FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Source: ResearchGate URL: [Link]
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Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL: [Link]
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Title: FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... Source: ResearchGate URL: [Link]
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Title: Crystallographic details of sulfonamides 1-6. Source: ResearchGate URL: [Link]
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Title: Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: Rsc.org URL: [Link]
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Title: Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement Source: Taylor & Francis Online URL: [Link]
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Title: The infrared spectra of some sulphonamides Source: Journal of the Chemical Society (Resumed) (RSC Publishing) URL: [Link]
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Title: Solubility determination and crystallization Source: HUBER URL: [Link]
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Title: (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: ResearchGate URL: [Link]
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Title: MEASUREMENT OF SOLUBILITY AND ESTIMATION OF CRYSTAL NUCLEATION AND GROWTH KINETICS Source: ResearchGate URL: [Link]
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Title: Direct Measurement of Amorphous Solubility Source: Analytical Chemistry - ACS Publications URL: [Link]
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Title: CRYSTAL CHARACTERIZATION TECHNIQUES Source: International Journal of Pure and Applied Mathematics URL: [Link]
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Title: Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations Source: PMC - NIH URL: [Link]
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Title: (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... Source: ResearchGate URL: [Link]
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Title: X-ray Crystallography for Molecular Structure Determination Source: AZoLifeSciences URL: [Link]
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Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study Source: MDPI URL: [Link]
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Title: CRYSTAL CHARACTERIZATION TECHNIQUES Source: International Journal of Exploring Emerging Trends in Engineering (IJEETE) URL: [Link]
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Title: DSC thermograms of sulfadiazine. Source: ResearchGate URL: [Link]
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Title: [2510.05867] Advanced Characterization Methods for Crystals of an Extraordinary Material Source: arXiv URL: [Link]
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Title: Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection Source: PubMed URL: [Link]
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Title: (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... Source: ResearchGate URL: [Link]
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Stereochemistry and isomers of 3-Methylcyclopentane-1-sulfonamide
An In-Depth Technical Guide to the Stereochemistry and Isomers of 3-Methylcyclopentane-1-sulfonamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis of numerous antibacterial, anti-inflammatory, and antiviral drugs.[1][2][3] The biological activity of these therapeutic agents is intrinsically linked to their three-dimensional structure. A subtle change in the spatial arrangement of atoms can dramatically alter a molecule's interaction with its biological target, transforming a potent drug into an inactive or even toxic compound. This guide provides a detailed exploration of the stereochemical landscape of 3-Methylcyclopentane-1-sulfonamide, a molecule that serves as an excellent model for understanding the challenges and opportunities presented by stereoisomerism in drug development.
This document is intended for researchers, scientists, and drug development professionals. It will dissect the stereochemical features of the target molecule, outline robust experimental workflows for the separation and characterization of its isomers, and discuss the critical implications of stereochemistry in the broader context of pharmaceutical sciences. The methodologies described herein are grounded in established analytical principles, ensuring a self-validating and reliable approach to stereoisomer analysis.
Stereochemical Analysis of 3-Methylcyclopentane-1-sulfonamide
The molecular structure of 3-Methylcyclopentane-1-sulfonamide contains two distinct chiral centers, which are carbon atoms bonded to four different substituent groups. These are:
-
C1: The carbon atom to which the sulfonamide group (-SO₂NH₂) is attached.
-
C3: The carbon atom to which the methyl group (-CH₃) is attached.
The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. For 3-Methylcyclopentane-1-sulfonamide, with n=2, there are a total of four possible stereoisomers .
These four isomers exist as two pairs of enantiomers. The relationship between any isomer from one pair and any isomer from the other pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and, critically, have different physical and chemical properties, which allows for their separation using standard chromatographic techniques.[4] Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, necessitating specialized chiral separation methods.
The stereoisomers can be systematically named using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center. Additionally, the relative orientation of the substituents on the cyclopentane ring gives rise to cis and trans geometric isomerism.
-
cis isomers: The methyl and sulfonamide groups are on the same face of the ring.
-
trans isomers: The methyl and sulfonamide groups are on opposite faces of the ring.
Summary of Stereoisomers
| Isomer Configuration | Relationship | Geometric Isomer |
| (1R, 3R) | Enantiomer of (1S, 3S) | trans |
| (1S, 3S) | Enantiomer of (1R, 3R) | trans |
| (1R, 3S) | Enantiomer of (1S, 3R) | cis |
| (1S, 3R) | Enantiomer of (1S, 3R) | cis |
Visualization of Stereoisomeric Relationships
The logical relationship between the four stereoisomers can be visualized as follows:
Experimental Workflow: Separation and Characterization
A robust workflow is essential for isolating and identifying each stereoisomer from a synthetic mixture. This process involves a preparative separation step followed by comprehensive analytical characterization to confirm the identity and purity of each isomer.
Chiral Separation Protocol
Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating both enantiomers and diastereomers.[5] The key is the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.
Objective: To separate the four stereoisomers of 3-Methylcyclopentane-1-sulfonamide from a racemic mixture.
Instrumentation & Consumables:
-
HPLC system with a preparative or semi-preparative pump and column oven.
-
UV Detector.
-
Chiral Stationary Phase Column (e.g., polysaccharide-based column such as Chiralpak IA or IC).
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol).
Detailed Protocol:
-
Sample Preparation: Dissolve the synthetic mixture of 3-Methylcyclopentane-1-sulfonamide in the mobile phase to a concentration of 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale):
-
Equilibrate the analytical chiral column with a starting mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1 mL/min.
-
Inject a small volume (5-10 µL) of the sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Causality: The nonpolar hexane and polar alcohol mobile phase allows for tuning of retention times. The goal is to achieve baseline separation of all four peaks. Since diastereomers have different physical properties, the cis and trans pairs will likely separate first. The chiral nature of the column then resolves the enantiomers within each pair. Adjust the alcohol percentage to optimize resolution.
-
-
Scale-Up to Preparative HPLC:
-
Once an optimal mobile phase is determined, switch to a preparative column of the same stationary phase.
-
Increase the flow rate according to the column diameter (e.g., 10-20 mL/min).
-
Inject larger volumes of the concentrated sample.
-
Collect the fractions corresponding to each separated peak.
-
-
Post-Separation Processing:
-
Combine the fractions for each respective isomer.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the isolated isomers under high vacuum to obtain pure solid samples.
-
Structural Elucidation Protocols
Once separated, the identity and stereochemistry of each isomer must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans), while X-ray crystallography provides the definitive absolute configuration (R/S).[4][6]
Protocol 1: NMR Analysis for Relative Stereochemistry
-
Sample Preparation: Accurately weigh ~5 mg of an isolated isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the protons on C1 and C3.
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
Crucial Step: Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[7]
-
-
Data Interpretation & Causality:
-
¹H NMR: Diastereomers will exhibit distinct NMR spectra.[4] The chemical shifts and coupling patterns of the protons attached to the stereocenters will differ due to their different spatial environments.
-
NOESY: This experiment detects protons that are close in space (<5 Å). For the cis isomers, a cross-peak should be observed between the proton on C1 and the protons of the methyl group on C3. For the trans isomers, this spatial proximity does not exist, and no such cross-peak will be observed. This provides unambiguous confirmation of the relative configuration.
-
Protocol 2: Single Crystal X-Ray Crystallography for Absolute Configuration
This technique is the gold standard for determining the absolute three-dimensional structure of a crystalline molecule.
-
Crystal Growth:
-
Dissolve a pure, isolated isomer in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone).
-
Employ a slow evaporation or solvent/anti-solvent diffusion method to grow single crystals of sufficient quality for diffraction. This is often the most challenging step.
-
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[8]
-
Structure Solution and Refinement:
-
Solve the crystal structure to obtain the electron density map and build a molecular model.
-
Causality: For a chiral molecule crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects (often using the Flack parameter) allows for the unambiguous determination of the absolute configuration (e.g., distinguishing (1R, 3R) from its enantiomer (1S, 3S)).[9] The resulting model provides precise bond lengths, angles, and the definitive R/S assignment for each stereocenter.
-
Pharmacological Significance and Drug Development Implications
The separation and characterization of stereoisomers are not merely academic exercises; they are critical requirements in drug development. Different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This phenomenon, known as stereoselectivity, arises because biological targets like enzymes and receptors are themselves chiral.
-
Eudismic Ratio: The ratio of potency between the more active (eutomer) and less active (distomer) enantiomer can be substantial. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other is inactive or contributes to side effects.
-
Regulatory Scrutiny: Regulatory agencies like the FDA now require new chiral drugs to be developed as single enantiomers unless there is a compelling therapeutic reason to use a racemic mixture. This necessitates the development of robust methods for stereoselective synthesis or chiral separation.
-
Case in Point - Sulfonamides: The sulfonamide moiety itself often engages in critical hydrogen bonding interactions within a protein's binding site.[10][11] The precise orientation of the cyclopentane ring and its methyl group, as dictated by its stereochemistry, will determine the overall fit of the molecule in this binding pocket. An (R)-methyl group might fit perfectly into a hydrophobic pocket, while an (S)-methyl group could cause a steric clash, abrogating activity.
Therefore, a thorough understanding and characterization of the stereoisomers of 3-Methylcyclopentane-1-sulfonamide, or any chiral drug candidate, is paramount for developing safe, effective, and selective medicines.
Conclusion
This guide has provided a comprehensive technical overview of the stereochemistry of 3-Methylcyclopentane-1-sulfonamide. We have established that the molecule exists as four distinct stereoisomers (two enantiomeric pairs of diastereomers) due to its two chiral centers. A logical and validated workflow, combining preparative chiral HPLC for separation with NMR spectroscopy and single-crystal X-ray crystallography for characterization, has been presented. This rigorous approach is essential for unambiguously determining the relative and absolute configuration of each isomer. The profound impact of stereochemistry on pharmacological activity underscores the necessity of such detailed analysis in the field of drug discovery and development, ensuring that new therapeutic agents are developed with the highest standards of safety and efficacy.
References
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- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
- NIST. (n.d.). Cyclopentene, 3-methyl-. NIST WebBook.
- ResearchGate. (2025, August 10). Absolute Helical Arrangement of Sulfonamide in the Crystal. ResearchGate.
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Toxicity and safety data sheet (SDS) for 3-Methylcyclopentane-1-sulfonamide
An In-depth Technical Guide to the Toxicity and Safety of 3-Methylcyclopentane-1-sulfonamide
Disclaimer: Limited direct toxicological and safety data for 3-Methylcyclopentane-1-sulfonamide is publicly available. This guide is a synthesis of information on the sulfonamide class of compounds, related cycloalkanes, and established principles of chemical safety and toxicology. The recommendations and potential hazards outlined herein are predictive and should be supplemented with compound-specific experimental data as it becomes available.
Introduction
3-Methylcyclopentane-1-sulfonamide is a unique molecule combining a cycloalkane scaffold with a sulfonamide functional group. The sulfonamide moiety is a well-recognized pharmacophore, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] The cyclopentane ring, a common structural motif in natural products and pharmaceuticals, offers a distinct three-dimensional profile that can influence a compound's physicochemical and pharmacokinetic properties. As research into novel chemical entities expands, a thorough understanding of the potential toxicity and safe handling of emerging molecules like 3-Methylcyclopentane-1-sulfonamide is paramount for researchers and drug development professionals.
This technical guide provides a comprehensive overview of the predicted toxicological profile and a detailed safety data sheet (SDS) for 3-Methylcyclopentane-1-sulfonamide, based on an analysis of its structural components and data from analogous compounds.
Part 1: Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-Methylcyclopentane-1-sulfonamide is presented in Table 1. These properties are crucial for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C6H13NO2S | PubChem[4] |
| Molecular Weight | 163.24 g/mol | PubChem[4] |
| Appearance | Predicted: White to off-white solid | Inferred from similar sulfonamides |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ether. | Inferred from structural analogues[5] |
| pKa | Predicted: Weakly acidic due to the sulfonamide proton. | General knowledge of sulfonamides |
| LogP | Predicted: ~1.5 - 2.5 | Inferred from structural components |
| Vapor Pressure | Predicted: Low at room temperature | Inferred from predicted solid state |
Part 2: Toxicological Profile (Predicted)
The toxicological profile of 3-Methylcyclopentane-1-sulfonamide is not yet experimentally determined. However, potential hazards can be inferred from the known toxicities of the sulfonamide functional group and related cycloalkane structures.
Human Health Effects
-
Acute Toxicity: Based on the general toxicity of sulfonamides, 3-Methylcyclopentane-1-sulfonamide is predicted to have low to moderate acute toxicity via oral, dermal, and inhalation routes. High doses may lead to adverse effects.
-
Skin Corrosion/Irritation: Similar to other sulfonamides and some cyclic alkanes, it may cause skin irritation upon prolonged or repeated contact.[5][6]
-
Serious Eye Damage/Irritation: The compound is expected to cause serious eye irritation.[6] Direct contact with the eyes may result in redness, pain, and potential damage.
-
Respiratory or Skin Sensitization: Sulfonamides are a well-known class of drugs that can cause hypersensitivity reactions, which can be severe in some individuals.[7][8] Therefore, there is a potential for 3-Methylcyclopentane-1-sulfonamide to act as a skin sensitizer.
-
Germ Cell Mutagenicity: No data is available. However, some sulfonamide drugs have been investigated for genotoxic potential, with varying results.
-
Carcinogenicity: There is no data to suggest that 3-Methylcyclopentane-1-sulfonamide is carcinogenic.
-
Reproductive Toxicity: The reproductive toxicity of this specific compound is unknown.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled as a dust.[6]
-
Specific Target Organ Toxicity (Repeated Exposure): Prolonged exposure to sulfonamides can potentially lead to effects on the kidneys (nephrotoxicity), liver (hepatotoxicity), and hematopoietic system.[8][9]
-
Aspiration Hazard: Not considered an aspiration hazard in its predicted solid form.
Ecotoxicological Effects
The environmental fate and ecotoxicity of 3-Methylcyclopentane-1-sulfonamide have not been studied. However, many sulfonamide antibiotics are known to be persistent in the environment and can have toxic effects on aquatic organisms, particularly algae.[10]
Part 3: Proposed Toxicological Assessment Workflow
To rigorously determine the toxicological profile of 3-Methylcyclopentane-1-sulfonamide, a tiered experimental approach is recommended.
Caption: Proposed tiered workflow for the toxicological assessment of 3-Methylcyclopentane-1-sulfonamide.
Part 4: Safety Data Sheet (SDS)
This SDS is a predictive document based on available information for structurally related compounds.
SECTION 1: Identification
-
Product Name: 3-Methylcyclopentane-1-sulfonamide
-
Synonyms: Not available
-
Intended Use: For research and development purposes only.
SECTION 2: Hazard(s) Identification
-
GHS Classification (Predicted):
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Skin Sensitization (Category 1)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
-
-
GHS Label Elements:
-
Pictograms:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
-
-
SECTION 3: Composition/Information on Ingredients
-
Substance Name: 3-Methylcyclopentane-1-sulfonamide
-
CAS Number: Not available
-
Molecular Formula: C6H13NO2S
SECTION 4: First-Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
SECTION 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: May emit toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides under fire conditions.
SECTION 6: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
SECTION 7: Handling and Storage
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.
SECTION 8: Exposure Controls/Personal Protection
-
Engineering Controls: Use in a well-ventilated area.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields.
-
Skin Protection: Handle with gloves.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.
-
SECTION 9: Physical and Chemical Properties
(See Table 1)
SECTION 10: Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
SECTION 11: Toxicological Information
(See Part 2)
SECTION 12: Ecological Information
-
Ecotoxicity: No data available. Predicted to have potential toxicity to aquatic life.[10]
-
Persistence and Degradability: Sulfonamides are generally not readily biodegradable.[7]
SECTION 13: Disposal Considerations
-
Disposal Methods: Dispose of in accordance with local, state, and federal regulations.
SECTION 14: Transport Information
-
Not regulated as a hazardous material for transportation.
SECTION 15: Regulatory Information
-
This compound is intended for research use only and may not be listed on all chemical inventories.
SECTION 16: Other Information
-
The information above is believed to be accurate and represents the best information currently available. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use.
Conclusion
While specific experimental data for 3-Methylcyclopentane-1-sulfonamide is currently lacking, a precautionary approach to its handling and use is warranted based on the known toxicological profiles of sulfonamides and related chemical structures. The potential for skin and eye irritation, as well as skin sensitization, should be the primary considerations for laboratory safety. Further experimental investigation, following the proposed toxicological assessment workflow, is essential to fully characterize the safety profile of this compound and to enable its potential development in pharmaceutical applications.
References
- Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2011). Effects of the presence of sulfonamides in the environment and their influence on human health.
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Baran, W., Sochacka, J., & Wardas, W. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Chemosphere, 65(8), 1295-1299.[10]
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Da Cunha, V., et al. (2020). Clinical toxicity of sulfonamides. ResearchGate.[9]
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Fisher Scientific. (2010). Safety Data Sheet for DL-3-Methylcyclopentanone.[11]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health.[8]
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Sigma-Aldrich. (2025). Safety Data Sheet for a flammable liquid. [This is a generic reference to a safety data sheet that outlines common hazards for organic compounds, as specific data for the target molecule is unavailable.]
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Spectrum Chemical. (2019). Safety Data Sheet for 3-METHYLCYCLOPENTANE-1,2-DIONE.[12]
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TCI EUROPE N.V. (n.d.). Safety Data Sheet for 3-Methylpentane.[5]
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Thermo Fisher Scientific. (2025). Safety Data Sheet for DL-3-Methylcyclopentanone.[13]
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PubChem. (n.d.). 3-methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information.[6]
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PubChem. (n.d.). 3-methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information.[6]
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Al-Suhaimi, E. A., & El-Sayed, R. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.[1]
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Al-Suhaimi, E. A., & El-Sayed, R. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate.[14]
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Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one. Food and Chemical Toxicology, 50 Suppl 3, S653–S657.[15]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150.[2]
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BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 1-Methylcyclobutane-1-sulfonamide.[3]
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Kim, J. C., et al. (2016). Subacute Inhalation Toxicity of 3-Methylpentane. Journal of Toxicologic Pathology, 29(3), 171–178.[16]
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MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.[17]
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U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Methylcyclopentane (CASRN 96-37-7).[18]
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BenchChem. (2025). An In-depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide: Synthesis and Properties.[19]
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Methodological & Application
Application Notes and Protocols for 3-Methylcyclopentane-1-sulfonamide as a Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 3-Methylcyclopentane-1-sulfonamide as a pharmaceutical intermediate. While specific literature on this compound is nascent[1], this guide synthesizes established principles of sulfonamide chemistry to propose robust synthetic protocols, analytical methodologies, and potential therapeutic screening workflows. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs targeting conditions from bacterial infections to cancer.[2][3][4][5] This guide leverages that extensive history to provide a strong foundational framework for investigating the utility of the novel, non-aromatic, and conformationally constrained scaffold of 3-Methylcyclopentane-1-sulfonamide.
Introduction: The Rationale for 3-Methylcyclopentane-1-sulfonamide in Drug Discovery
The sulfonamide moiety (-SO₂NH₂) is a privileged scaffold in pharmaceutical sciences, renowned for its diverse biological activities.[2][3][4] Historically, sulfonamides were the first class of broadly effective systemic antibacterial agents.[6] Today, their applications have expanded dramatically, with sulfonamide-containing drugs acting as anticancer, antiviral, anti-inflammatory, and antidiabetic agents.[2][4] A key mechanism of action for many sulfonamides is the inhibition of enzymes, such as carbonic anhydrase.[2][3]
3-Methylcyclopentane-1-sulfonamide introduces a unique structural motif to the sulfonamide family. The saturated carbocyclic ring offers a three-dimensional geometry that is distinct from the flat, aromatic rings commonly seen in traditional sulfa drugs. This non-aromatic nature can lead to improved physicochemical properties, such as increased solubility and a better metabolic profile. The methyl group provides a stereocenter, allowing for the exploration of stereospecific interactions with biological targets. The cyclopentane core acts as a rigid scaffold, which can help to lock in a specific conformation, potentially leading to higher binding affinity and selectivity for a target protein.
This guide will provide hypothetical, yet scientifically grounded, protocols for the synthesis, characterization, and potential application of this promising intermediate.
Synthesis of 3-Methylcyclopentane-1-sulfonamide
While no direct synthesis of 3-Methylcyclopentane-1-sulfonamide is currently published[1], a plausible and efficient synthetic route can be devised from commercially available starting materials. The following protocol is a proposed method based on established transformations in organic chemistry.
Proposed Synthetic Workflow
The proposed synthesis begins with the conversion of a suitable 3-methylcyclopentane precursor to a sulfonyl chloride, followed by amination.
Caption: Proposed synthetic workflow for 3-Methylcyclopentane-1-sulfonamide.
Detailed Experimental Protocol
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| 3-Methylcyclopentene | 1120-62-3 | 82.15 | Commercially Available |
| Thiolacetic Acid | 507-09-5 | 76.12 | Commercially Available |
| Chlorine Gas | 7782-50-5 | 70.90 | Standard Gas Supplier |
| Acetic Acid | 64-19-7 | 60.05 | Commercially Available |
| Aqueous Ammonia (28%) | 1336-21-6 | 35.05 | Commercially Available |
| Dichloromethane | 75-09-2 | 84.93 | Commercially Available |
| Sodium Bicarbonate | 144-55-8 | 84.01 | Commercially Available |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Commercially Available |
Step 1: Synthesis of 3-Methylcyclopentyl Thioacetate
-
To a stirred solution of 3-methylcyclopentene (1.0 eq) in a suitable solvent such as dichloromethane, add thiolacetic acid (1.1 eq).
-
Initiate the reaction using a radical initiator (e.g., AIBN) and heat to reflux for 4-6 hours, or irradiate with UV light at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylcyclopentyl thioacetate.
Step 2: Synthesis of 3-Methylcyclopentane-1-sulfonyl Chloride
-
Dissolve the crude 3-methylcyclopentyl thioacetate in a mixture of acetic acid and water.
-
Cool the solution in an ice bath and bubble chlorine gas through the solution while maintaining the temperature below 10 °C.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with cold water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylcyclopentane-1-sulfonyl chloride. This intermediate is often unstable and should be used immediately in the next step.[7][8]
Step 3: Synthesis of 3-Methylcyclopentane-1-sulfonamide
-
Carefully add the crude 3-methylcyclopentane-1-sulfonyl chloride to a stirred, chilled (0 °C) solution of concentrated aqueous ammonia.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the formation of the sulfonamide product by TLC or LC-MS.
-
If a precipitate forms, filter the solid and wash with cold water.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Methylcyclopentane-1-sulfonamide.
Spectroscopic and Chromatographic Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group, and the cyclopentyl ring protons. The protons on the carbon bearing the sulfonamide group will likely be shifted downfield. |
| ¹³C NMR | Resonances for the methyl carbon and the five carbons of the cyclopentane ring. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹) and the S=O stretching vibrations (symmetric and asymmetric, around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[9][10] |
| Mass Spectrometry (ESI-MS) | Observation of the [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the molecular weight of the product (C₆H₁₃NO₂S = 163.24 g/mol ).[1][11] |
| LC-MS/MS | A validated method using a C18 column with a gradient of water and methanol or acetonitrile containing formic acid can be developed for purity analysis and quantification.[12] |
| SFC | Supercritical Fluid Chromatography can be an effective technique for the separation of stereoisomers if a chiral stationary phase is used.[13] |
Application as a Pharmaceutical Intermediate: A Hypothetical Workflow
Given the broad biological activity of sulfonamides[2][3][4], 3-Methylcyclopentane-1-sulfonamide can serve as a versatile starting point for the synthesis of a library of derivatives for screening against various therapeutic targets.
Library Synthesis Workflow
The primary amine of the sulfonamide can be further functionalized to generate a diverse library of N-substituted derivatives.
Caption: Workflow for generating a library of N-substituted sulfonamide derivatives.
Screening Protocol: Targeting Carbonic Anhydrase
As many sulfonamides are known inhibitors of carbonic anhydrases (CAs)[2][3][4], a primary screening assay against this enzyme family would be a logical starting point.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Objective: To determine the inhibitory activity (IC₅₀) of the synthesized sulfonamide library against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Principle: A colorimetric assay measuring the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm.
-
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add buffer (e.g., Tris-HCl), a solution of the specific hCA isoform, and the test compound at various concentrations.
-
Pre-incubate for a defined period at room temperature.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the increase in absorbance at 400 nm over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Include a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
Safety and Handling
Sulfonamide-containing compounds should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[14][15]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[14][15]
-
Hypersensitivity: Be aware that some individuals may have allergic reactions to sulfonamides.[6][16][17]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[14][15]
Conclusion
3-Methylcyclopentane-1-sulfonamide represents an intriguing and underexplored building block for medicinal chemistry. Its unique three-dimensional structure and non-aromatic nature offer the potential for developing novel therapeutic agents with improved properties. The protocols and workflows detailed in this guide, while based on established chemical principles rather than specific published data for this molecule, provide a robust framework for its synthesis, characterization, and evaluation as a valuable pharmaceutical intermediate. Further research into this and related aliphatic sulfonamides is warranted and holds promise for the future of drug discovery.
References
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- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009, October 15).
- Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia.
- The recent progress of sulfonamide in medicinal chemistry. (2020, December 15). Systematic Reviews in Pharmacy, 11(12), 1473-1477.
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, July 15). Chemistry & Biodiversity.
- Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. (2024, July 6). Hodgson Russ LLP.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society.
- Analysis of sulfonamides. (n.d.). Slideshare.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University.
- One-Pot Synthesis of Diaryl Sulfonamides via Metal C
- Recent Advances in the Synthesis of Sulfonamides Intermedi
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- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies.
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- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of Pharmaceutical Analysis.
- SAFETY DATA SHEET. (2010, January 7). Fisher Scientific.
- Sulfonamide purification process. (n.d.).
- SAFETY DATA SHEET. (2010, January 7). Fisher Scientific.
- Sulfonamides General Statement Monograph for Professionals. (n.d.). Drugs.com.
- CAS No : 1120-62-3 | Product Name : 3-Methyl-1-cyclopentene. (n.d.).
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC.
- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025, November 6).
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6).
- 1-Methylcyclopentane-1-sulfonamide. (n.d.). BLD Pharm.
- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2025, March 25). Inorganic Chemistry.
- 2-(Methylsulfonyl)cyclopentane-1-sulfonamide. (n.d.). ChemScene.
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- 3. researchgate.net [researchgate.net]
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- 7. Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction [hodgsonruss.com]
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- 17. drugs.com [drugs.com]
Application Notes and Protocols: 3-Methylcyclopentane-1-sulfonamide as a Versatile Building Block in Agrochemical Discovery
Introduction: The Strategic Advantage of the 3-Methylcyclopentane-1-sulfonamide Scaffold in Agrochemical Design
In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of molecular building blocks is paramount. The sulfonamide functional group is a well-established pharmacophore in both pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to act as a bioisostere for other functional groups.[1][2] When combined with a lipophilic and conformationally restricted cycloalkane moiety, such as 3-methylcyclopentane, the resulting scaffold offers a unique combination of properties that can be exploited for the development of next-generation herbicides, fungicides, and insecticides.
The 3-methylcyclopentane group provides a distinct three-dimensional profile that can enhance binding to target enzymes or receptors, a critical factor in determining biological activity. The methyl substitution introduces a chiral center, allowing for the exploration of stereoisomerism which can significantly impact efficacy and selectivity.[3] Furthermore, the overall lipophilicity imparted by the cyclopentyl ring can improve the compound's ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 3-methylcyclopentane-1-sulfonamide as a foundational building block for the discovery of novel agrochemicals. We will detail synthetic protocols, propose derivatization strategies, and outline screening methodologies to unlock the potential of this versatile scaffold.
Synthesis of the Core Building Block: 3-Methylcyclopentane-1-sulfonamide
The synthesis of 3-methylcyclopentane-1-sulfonamide can be approached through several established methods for sulfonamide formation.[4] A common and reliable route involves the reaction of a sulfonyl chloride with an amine. The key intermediate, 3-methylcyclopentane-1-sulfonyl chloride, can be prepared from the corresponding thiol or sulfonic acid.
Protocol 1: Synthesis of 3-Methylcyclopentane-1-sulfonyl Chloride
This protocol outlines the synthesis of the key intermediate, 3-methylcyclopentane-1-sulfonyl chloride, from 3-methylcyclopentanethiol.
Materials:
-
3-Methylcyclopentanethiol
-
N-Chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride (TBAC)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopentanethiol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (3.0 eq) and a catalytic amount of tetrabutylammonium chloride (0.1 eq) to the cooled solution.
-
Add water (5.0 eq) dropwise to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 3-methylcyclopentane-1-sulfonyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of 3-Methylcyclopentane-1-sulfonamide
This protocol describes the final step to produce the target building block.
Materials:
-
3-Methylcyclopentane-1-sulfonyl chloride (from Protocol 1)
-
Ammonia solution (28-30% in water) or ammonia gas
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the crude 3-methylcyclopentane-1-sulfonyl chloride (1.0 eq) in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonia solution (5.0 eq) dropwise to the reaction mixture. Alternatively, bubble ammonia gas through the solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3-methylcyclopentane-1-sulfonamide.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 3-methylcyclopentane-1-sulfonamide.
Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients
The 3-methylcyclopentane-1-sulfonamide building block can be readily derivatized to explore a wide chemical space for potential agrochemical activity. The primary sulfonamide offers a convenient handle for N-functionalization, allowing for the introduction of various toxophoric groups.
Application Area 1: Fungicide Development
Recent studies have highlighted the potent fungicidal activity of cycloalkylsulfonamide derivatives, particularly against devastating pathogens like Botrytis cinerea.[5][6] The general structure often consists of the cycloalkylsulfonamide core linked to a heterocyclic or aromatic moiety.
Proposed Synthetic Strategy for Fungicidal Candidates:
A library of potential fungicides can be synthesized by coupling 3-methylcyclopentane-1-sulfonamide with various substituted aromatic or heterocyclic sulfonyl chlorides or by N-alkylation with functionalized halides.
Diagram of Derivatization for Fungicidal Activity:
Caption: Derivatization strategy for fungicidal candidates.
Protocol 3: N-Arylation of 3-Methylcyclopentane-1-sulfonamide
This protocol describes a general method for the synthesis of N-aryl derivatives, which are common motifs in fungicidal compounds.
Materials:
-
3-Methylcyclopentane-1-sulfonamide
-
Aryl halide (e.g., 2-chloro-4-fluorobromobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous toluene or dioxane
-
Schlenk flask and inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-methylcyclopentane-1-sulfonamide (1.2 eq), the aryl halide (1.0 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous toluene or dioxane to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-methylcyclopentane-1-sulfonamide.
Application Area 2: Herbicide Development
Sulfonamides are a well-represented class of herbicides, with sulfonylureas being a prominent example.[7][8] The 3-methylcyclopentane-1-sulfonamide can serve as a novel scaffold for the synthesis of new herbicidal compounds.
Proposed Synthetic Strategy for Herbicidal Candidates:
Derivatization of the sulfonamide nitrogen with isocyanates or reaction with activated heterocycles can lead to compounds with potential herbicidal activity.
Diagram of Derivatization for Herbicidal Activity:
Caption: Derivatization strategy for herbicidal candidates.
Protocols for Biological Evaluation
Following the synthesis of a library of derivatives, a systematic biological evaluation is crucial to identify lead compounds.
Protocol 4: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol provides a method for assessing the intrinsic fungicidal activity of the synthesized compounds against a panel of plant pathogenic fungi.
Materials:
-
Synthesized compounds
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave. Cool to 45-50 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control with DMSO alone should be included.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From a fresh culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 (effective concentration to inhibit 50% of growth) for active compounds.
Protocol 5: Pre- and Post-Emergence Herbicidal Assay
This protocol outlines a method to evaluate the herbicidal efficacy of the synthesized compounds on target weed species.
Materials:
-
Synthesized compounds
-
Seeds of weed species (e.g., barnyard grass (Echinochloa crus-galli), common lambsquarters (Chenopodium album))
-
Pots or trays with a suitable soil mix
-
Greenhouse or growth chamber with controlled conditions
-
Spray chamber
-
Acetone
-
Tween 20 (surfactant)
Procedure:
Pre-emergence Application:
-
Fill pots with soil and sow the seeds of the test weed species at the appropriate depth.
-
Prepare spray solutions of the test compounds in a mixture of acetone and water with a small amount of Tween 20.
-
Apply the spray solutions uniformly to the soil surface using a spray chamber at various application rates (e.g., 100, 250, 500, 1000 g/ha).
-
Include a control group sprayed with the solvent mixture only.
-
Place the pots in a greenhouse or growth chamber and water as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the emerged weeds.
Post-emergence Application:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare spray solutions as described for the pre-emergence test.
-
Apply the spray solutions uniformly to the foliage of the weeds using a spray chamber.
-
Return the pots to the greenhouse or growth chamber.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect as described for the pre-emergence test.
Data Presentation and Analysis
All quantitative data from the biological assays should be systematically recorded and analyzed.
Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) of 3-Methylcyclopentane-1-sulfonamide Derivatives
| Compound ID | Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani |
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Positive Control |
Table 2: Herbicidal Efficacy (% Control) of 3-Methylcyclopentane-1-sulfonamide Derivatives at 500 g/ha
| Compound ID | Pre-emergence (E. crus-galli) | Post-emergence (E. crus-galli) | Pre-emergence (C. album) | Post-emergence (C. album) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| Positive Control |
Conclusion
3-Methylcyclopentane-1-sulfonamide represents a promising and underexplored building block for the synthesis of novel agrochemicals. Its unique structural features offer the potential for enhanced biological activity and selectivity. The protocols outlined in these application notes provide a solid foundation for the synthesis, derivatization, and biological evaluation of compounds based on this versatile scaffold. Through systematic exploration of the chemical space around this core, researchers can unlock new opportunities for the development of next-generation fungicides and herbicides to address the ongoing challenges in global agriculture.
References
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2025). Journal of the American Chemical Society.
- Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides. (2017). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (n.d.). Molecules.
- Efficacy of cyclopenta[c]pyridine derivatives compared to commercial pesticides. (n.d.). Benchchem.
- Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). Molecules.
- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin
- Synthesis and pesticidal activities of cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate derivatives. (2022). Chinese Journal of Pesticide Science.
- Synthesis of cyclopentanespiro-5-(2,4-dithiohydantoin) and in vitro insecticidal activity against Cladius pectinicornis. (2012). Bulgarian Journal of Agricultural Science.
- Polyenylcyclopropane carboxylic esters with high insecticidal activity. (2015). Pest Management Science.
- Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022). Molecules.
- WO2020193322A1 - Sulfonamides and their use as herbicides. (2020).
- Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science.
- US20040067984A1 - Cyclopentyl sulfonamide derivatives. (2004).
- STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2025). LinkedIn.
- WO2009153285A2 - Sulfonamide compounds. (2009).
- Sulfonate derivatives bearing an amide unit: design, synthesis and biological activity studies. (2024). Chemistry Central Journal.
- AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. (2020).
- Synthesis process optimization and field trials of insecticide candid
- Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel F
- Bioisosteric Replacements. (n.d.). Chemspace.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Chemspace.
- Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science.
- Common bioisosteres of different functional groups. (n.d.).
- Synthesis and herbicidal application of turpentine derivative p-menthene type secondary amines as sustainable agrochemicals. (n.d.). New Journal of Chemistry.
- Sulfonamide - Wikipedia. (n.d.). Wikipedia.
- WO2013050433A1 - Pesticide preparation and process for producing the same. (2013).
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
- Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. (2025). Molecules.
- US4820332A - Herbicidal sulfonamides. (1989).
- Herbicidal activities of compounds isolated from the medicinal plant Piper sarmentosum. (n.d.).
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- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4820332A - Herbicidal sulfonamides - Google Patents [patents.google.com]
Application Note: Optimizing Reaction Environments for 3-Methylcyclopentane-1-sulfonamide
Executive Summary
3-Methylcyclopentane-1-sulfonamide (CAS: 64514083 / Analogues) represents a distinct class of cycloaliphatic sulfonamide building blocks used increasingly in medicinal chemistry for fragment-based drug discovery (FBDD).[1][2] Its structure presents a "Solubility Paradox" : a highly polar, hydrogen-bond-donating sulfonamide head group (
This guide addresses the critical challenge of solvent selection. While traditional dipolar aprotic solvents (DMF, DMSO) offer high solubility, they pose significant downstream processing and toxicity challenges.[2] This note provides evidence-based protocols for selecting solvents that balance solubility, reactivity, and green chemistry principles (E-E-A-T), specifically highlighting 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as superior alternatives.[2]
Physicochemical Profiling & Solvent Logic
To select the correct solvent, one must understand the molecule's behavior in solution.
The Amphiphilic Challenge
-
Head Group (
): The primary sulfonamide protons are acidic.[2] In basic conditions, the molecule forms a nitranion ( ), which requires a solvent with high dielectric constant ( ) to stabilize the charge. -
Tail Group (
): The methylcyclopentane ring is hydrophobic.[1][2] In highly aqueous or strictly protic environments, the lipophilic tail drives aggregation or precipitation.
Solvent Class Performance Table[3]
| Solvent Class | Representative | Solubility | Reactivity Impact | Green Score | Recommendation |
| Dipolar Aprotic | DMF, DMAc, NMP | Excellent | High ( | Poor (Reprotoxic) | Avoid if possible; use for difficult substrates only.[1][2] |
| Sulfoxides | DMSO | Excellent | High | Moderate | Use in binary mixtures (e.g., DMSO/EtOAc).[2][3] |
| Green Ethers | 2-MeTHF , CPME | Good | High (Non-coordinating) | Excellent | Preferred for Couplings & Workups.[1][2] |
| Nitriles | Acetonitrile (MeCN) | Moderate | Moderate (Coordination risk) | Good | Good for |
| Chlorinated | DCM, DCE | Good | Low (Low boiling point) | Poor | Prohibited (except extraction).[2] |
Application Scenarios & Protocols
Scenario A: N-Alkylation (Nucleophilic Substitution)
Objective: Derivatization of the sulfonamide nitrogen via
The Challenge: The reaction requires a base (e.g.,
The Solution: traditionally DMF is used.[1][2] However, Acetonitrile or a 2-MeTHF/Water biphasic system (with Phase Transfer Catalyst) offers a cleaner profile.[2]
Protocol 1: Green N-Alkylation of 3-Methylcyclopentane-1-sulfonamide[1][2]
-
Scope: Alkylation with primary alkyl halides (R-X).
Step-by-Step Methodology:
-
Dissolution: Charge 3-Methylcyclopentane-1-sulfonamide (1.0 equiv) into the reactor. Add Acetonitrile (10 V, i.e., 10 mL per gram).
-
Base Addition: Add Cesium Carbonate (
, 1.5 equiv).[2]-
Why Cesium? The larger cation radius disrupts tight ion pairing in organic solvents, increasing the nucleophilicity of the sulfonamide anion compared to potassium.
-
-
Reagent Addition: Add Alkyl Halide (1.1 equiv) dropwise at room temperature.
-
Reaction: Heat to
(reflux for MeCN) for 4–12 hours. Monitor by LCMS.[1][2] -
Workup (Self-Validating Step):
Scenario B: Buchwald-Hartwig Cross-Coupling
Objective:
The Challenge: Primary sulfonamides are challenging coupling partners due to their ability to bind to the metal center (poisoning the catalyst).
-
Critical Failure Mode: Using coordinating solvents like Acetonitrile or Pyridine will inhibit the Pd-catalyst.[1][2]
-
Recommended Solvent: 2-MeTHF or 1,4-Dioxane (if green compliance allows).[1][2] 2-MeTHF is superior due to higher boiling point (
) than THF and better phase separation during workup.[1][2]
Protocol 2: Pd-Catalyzed N-Arylation[1][2]
-
Catalyst System:
/ XPhos (Ligand selection is crucial for sulfonamides).[2]
Step-by-Step Methodology:
-
Inerting: Purge reaction vessel with Nitrogen/Argon for 15 minutes.
-
Charging: Add 3-Methylcyclopentane-1-sulfonamide (1.0 equiv), Aryl Bromide (1.0 equiv), and Base (
, 2.0 equiv). -
Solvent Addition: Add sparged 2-MeTHF (15 V).
-
Catalyst: Add Pre-milled
(2 mol%) and XPhos (4 mol%). -
Reaction: Heat to
for 16 hours. -
Workup:
Visualizing the Workflow
Diagram 1: Solvent Selection Decision Tree
This logic flow ensures the correct solvent is chosen based on the reaction type and green chemistry constraints.[1]
Caption: Decision tree for selecting solvents based on reaction mechanism constraints.
Diagram 2: N-Alkylation Experimental Workflow
A visual guide to Protocol 1, highlighting the Critical Process Parameters (CPPs).
Caption: Step-by-step workflow for the N-Alkylation of 3-Methylcyclopentane-1-sulfonamide.
References
-
Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[2] Green Chemistry, 2008, 10, 31-36.[2][4] Link
-
GSK Solvent Sustainability Guide : Alder, C. M., et al. "Updating and further expanding GSK's solvent sustainability guide."[2][4] Green Chemistry, 2016, 18, 3879-3890.[2] Link
-
2-MeTHF in Couplings : Pace, V., et al. "2-Methyltetrahydrofuran: A Green Alternative to THF and Toluene in Structure-Based Drug Discovery."[1][2] Current Organic Chemistry, 2012.[2] Link
-
Buchwald-Hartwig Conditions : "Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides." ACS Green Chemistry Institute.[1][2] Link
-
Sulfonamide Solubility : "Solubility of primary sulfonamides in organic solvents."[1][2] National Institutes of Health (NIH) PubMed.[2] Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PubChemLite - 3-methylcyclopentane-1-sulfonamide (C6H13NO2S) [pubchemlite.lcsb.uni.lu]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Note: Recrystallization & Diastereomeric Enrichment of 3-Methylcyclopentane-1-sulfonamide
Executive Summary
This technical guide details the purification of 3-Methylcyclopentane-1-sulfonamide , a critical scaffold in medicinal chemistry often utilized for its rigid stereochemical geometry. Unlike aromatic sulfonamides, this alicyclic compound presents unique challenges, specifically the separation of cis/trans diastereomers (1,3-substitution pattern) and the tendency to "oil out" due to the flexibility of the cyclopentane ring.
This protocol prioritizes thermodynamic control to maximize crystallinity and diastereomeric purity. We utilize a binary solvent system approach validated by general sulfonamide solubility parameters.
Physicochemical Context & Solvent Strategy
The Stereochemical Challenge
The 1,3-disubstitution on the cyclopentane ring creates two diastereomers:
-
Trans-isomer: Typically thermodynamically more stable with higher packing efficiency (higher melting point).
-
Cis-isomer: Often more soluble due to the "kinked" geometry, disrupting crystal lattice formation.
Objective: The recrystallization protocols below are designed not just for chemical purity (removal of synthesis byproducts) but for diastereomeric enrichment , typically favoring the trans-isomer in the solid phase.
Solvent Selection Matrix
Sulfonamides (
| Solvent System | Role | Suitability | Mechanism |
| Ethanol / Water | Primary | High | "Green" system. High solubility in hot EtOH; sharp solubility drop upon adding water or cooling. Excellent for removing inorganic salts. |
| Ethyl Acetate / n-Heptane | Alternative | High | Best for removing non-polar organic impurities (unreacted starting materials). Good for diastereomer separation due to wider polarity gradient. |
| Isopropanol (IPA) | Single | Medium | Good for final "polishing" recrystallizations but may require very low temperatures (-20°C) for high yield. |
| DCM / Hexane | Niche | Low | Avoid if possible. DCM is too good a solvent; often leads to oiling out rather than crystallization. |
Detailed Protocols
Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)
Recommended for crude material with significant organic impurities.
Reagents:
-
Crude 3-Methylcyclopentane-1-sulfonamide
-
Ethyl Acetate (HPLC Grade)
-
n-Heptane (or Hexane)
Procedure:
-
Dissolution (Thermodynamic Saturation):
-
Place 10.0 g of crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add Ethyl Acetate in small portions (start with 20 mL) while heating to a gentle reflux (approx. 77°C).
-
Critical Step: Add just enough EtOAc to dissolve the solid completely at reflux. If a small amount of insoluble brown residue remains (inorganic salts), do not add excess solvent.
-
-
Hot Filtration (Safety Filter):
-
If insolubles are present, filter the hot solution through a pre-warmed glass frit or Celite pad into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization on the glass.[1]
-
-
Anti-Solvent Addition (Cloud Point):
-
Maintain the filtrate at a gentle boil.
-
Slowly add n-Heptane dropwise via an addition funnel.
-
Stop addition immediately when a persistent turbidity (cloudiness) is observed that does not disappear after 10 seconds of stirring.
-
Add 1-2 mL of EtOAc to clear the solution (restore single phase).
-
-
Controlled Nucleation (The "Slow Cool"):
-
Remove heat and wrap the flask in a towel or place in a warm oil bath (heat turned off) to ensure a slow cooling rate (approx. 10°C/hour).
-
Stereo-Control: Rapid cooling traps the cis isomer. Slow cooling allows the trans isomer to preferentially organize into the lattice.
-
-
Isolation:
-
Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour.
-
Filter crystals via vacuum filtration (Buchner funnel).[1]
-
Wash cake with cold 1:3 EtOAc:Heptane mixture.
-
Protocol B: Diastereomeric Enrichment (Ethanol / Water)
Recommended for enriching the high-melting diastereomer (typically trans).
-
Dissolution: Dissolve crude sulfonamide in minimum boiling Ethanol (95%) .
-
Seeding: Allow solution to cool to ~50°C. Add a "seed crystal" of pure material (if available) or scratch the inner glass wall to induce nucleation.
-
Displacement: Add warm Water (50°C) dropwise until the solution becomes slightly opaque.
-
Ripening: Reheat slightly to redissolve, then let cool undisturbed overnight.
-
Harvest: Filter the first crop of crystals.
-
Note: The mother liquor (filtrate) will be enriched in the more soluble diastereomer. Do not discard if the cis isomer is also of interest.
-
Troubleshooting: "Oiling Out"
Alkyl sulfonamides are notorious for separating as an oil rather than a crystal, particularly if the melting point is near the boiling point of the solvent.
Root Cause: The liquid-liquid phase separation occurs before the solid-liquid solubility limit is reached.
Corrective Actions:
-
Seed It: Retain a small amount of crude solid before starting. Add it when the oil appears to provide a template for the lattice.
-
Increase Polarity: If using EtOAc/Heptane, increase the ratio of EtOAc. The oil is likely too insoluble in the non-polar mix.
-
Trituration: If the product oils out upon cooling, decant the solvent. Add fresh cold ether or pentane and scratch the oil vigorously with a glass rod. This mechanical stress often induces solidification.
Process Visualization
Workflow Diagram: Recrystallization Decision Logic
Figure 1: Decision logic for solvent selection and troubleshooting the "oiling out" phenomenon common in alkyl sulfonamides.
References
-
Solubility of Sulfonamides: Martinez, F., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data, 2014. Link
-
General Recrystallization Techniques: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. Link
-
Purification of Cyclopentane Derivatives: "Separation and purification of cis and trans isomers." US Patent 3880925A. Link
-
Sulfonamide Synthesis & Properties: BenchChem Technical Support. "Recrystallization of Sulfonamide Products." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylcyclopentane-1-sulfonamide
Welcome to the technical support center for the synthesis of 3-Methylcyclopentane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this target molecule. The information provided herein is based on established principles of sulfonamide synthesis and field-proven troubleshooting strategies.
I. Proposed Synthetic Strategy
The synthesis of 3-Methylcyclopentane-1-sulfonamide can be approached through the reaction of 3-methylcyclopentylamine with a suitable sulfonylating agent, such as sulfuryl chloride, in a two-step, one-pot procedure. This method is a common and effective way to prepare primary sulfonamides.[1][2][3]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Methylcyclopentane-1-sulfonamide.
Question 1: I am observing very low or no yield of the desired 3-Methylcyclopentane-1-sulfonamide. What are the potential causes and how can I rectify this?
Answer:
Low to no product yield is a common issue in sulfonamide synthesis and can stem from several factors.[4][5] A systematic approach to troubleshooting is recommended.
A. Inactive Reagents:
-
3-Methylcyclopentylamine: Ensure the amine is pure and free from significant impurities. If it has been stored for a long time, consider re-purification by distillation.
-
Sulfonylating Agent (e.g., Sulfuryl Chloride): This reagent is highly sensitive to moisture.[5] Use a freshly opened bottle or a properly stored aliquot. Hydrolysis of the sulfonylating agent to sulfonic acid will prevent the reaction from proceeding.[5]
B. Suboptimal Reaction Conditions:
-
Temperature: For many standard sulfonamide syntheses, running the reaction at 0 °C and allowing it to slowly warm to room temperature can be effective.[4] Some less reactive amines may require heating.[5] It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction temperature.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using TLC or LC-MS until the starting material (3-methylcyclopentylamine) is consumed.
C. Inappropriate Base:
The choice of base is critical for scavenging the HCl generated during the reaction.[4][5]
-
Pyridine: Often used as both a base and a solvent.[5]
-
Triethylamine (TEA): A common and effective non-nucleophilic base.[4]
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): Can be used, especially in biphasic systems.[4][5]
If the amine is a weak nucleophile, a stronger, non-nucleophilic base may be required.[4]
D. Incorrect Stoichiometry:
Typically, equimolar amounts of the sulfonyl chloride and amine are used.[4] However, the order of addition can be critical. A slight excess of the amine can sometimes be beneficial to ensure the complete consumption of the sulfonyl chloride.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting Decision Tree for Low Yield.
Question 2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions and how can I prevent them?
Answer:
The formation of multiple products is a common issue in sulfonamide synthesis.[4] Here are some of the most frequent side reactions and strategies to mitigate them:
A. Disulfonamide Formation:
If using a primary amine like 3-methylcyclopentylamine, the initially formed sulfonamide can be deprotonated by the base and react with another molecule of the sulfonyl chloride to form a disulfonamide.
-
Prevention:
-
Controlled Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride.
-
Stoichiometry: Use a slight excess of the amine to ensure the sulfonyl chloride is the limiting reagent.
-
B. Hydrolysis of Sulfonyl Chloride:
As mentioned previously, sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[5]
-
Prevention:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
C. Reaction with Solvent:
If using a nucleophilic solvent like an alcohol, it can compete with the amine in reacting with the sulfonyl chloride, leading to the formation of a sulfonate ester.
-
Prevention:
-
Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation Strategy |
| Disulfonamide | Reaction of the product with excess sulfonyl chloride. | Slow addition of sulfonyl chloride; use a slight excess of amine. |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride by water. | Use anhydrous conditions (solvents, glassware, inert atmosphere). |
| Sulfonate Ester | Reaction of the sulfonyl chloride with a nucleophilic solvent. | Use a non-nucleophilic, aprotic solvent. |
Question 3: I am having difficulty isolating and purifying the 3-Methylcyclopentane-1-sulfonamide. What are the recommended procedures?
Answer:
Effective purification is crucial for obtaining a high-purity product.
A. Work-up Procedure:
A typical aqueous work-up can help remove the hydrochloride salt of the base and any excess base.
-
Quench the reaction mixture with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the organic layer under reduced pressure.
B. Crystallization:
If the sulfonamide is a solid, recrystallization is often an effective purification method.[6] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.
C. Silica Gel Chromatography:
For non-crystalline products or mixtures that are difficult to separate by crystallization, silica gel chromatography is the method of choice.[7]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or chloroform in methanol is a good starting point for determining the optimal mobile phase.
-
Visualization: The product can be visualized on a TLC plate using UV light (if the molecule has a chromophore) or by staining with a suitable agent (e.g., potassium permanganate).
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended general protocol for the synthesis of 3-Methylcyclopentane-1-sulfonamide?
A1: The following is a general, two-step, one-pot protocol that can be optimized.
Caption: General Experimental Workflow.
Experimental Protocol:
-
Dissolve 3-methylcyclopentylamine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
In a separate flask, dissolve 3-methylcyclopentylamine (1.0 eq) and pyridine (2.2 eq) in anhydrous acetonitrile.
-
Slowly add the solution from step 4 to the solution from step 5 at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Perform an aqueous work-up as described in the troubleshooting guide.
-
Purify the crude product by recrystallization or silica gel chromatography.
Q2: What are the key analytical techniques to monitor the reaction and assess the purity of the final product?
A2:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time of the components in the reaction mixture and their molecular weights, which is useful for confirming the presence of the desired product and identifying any byproducts.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product's identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[7]
Q3: Are there alternative, "greener" synthetic routes to consider?
A3: Yes, the field of sulfonamide synthesis is evolving to include more environmentally friendly methods.
-
Continuous Flow Technology: This can improve reaction control, safety, and scalability.[8]
-
Electrochemical Synthesis: This approach can be waste-free and catalyst-efficient.[8][9]
-
Green Chemistry Principles: This involves selecting less harmful reaction media (e.g., water), using one-pot synthesis methods, and improving atom economy.[8]
While traditional methods are often reliable, exploring these greener alternatives can be beneficial for large-scale production and reducing environmental impact.[8]
IV. Reaction Mechanism
The formation of a sulfonamide from an amine and a sulfonyl chloride proceeds through a nucleophilic acyl substitution-like mechanism.
Caption: General Reaction Mechanism for Sulfonamide Formation.
V. References
-
Hodgson Russ LLP. (2024, July 6). Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. Retrieved from
-
Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved from
-
Benchchem. (n.d.). Troubleshooting common issues in sulfonamide synthesis reactions. Retrieved from
-
ResearchGate. (2025, November 29). (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Retrieved from
-
Benchchem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Retrieved from
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). Retrieved from _
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Retrieved from
-
Recent advances in synthesis of sulfonamides: A review. (n.d.). Retrieved from
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019, March 25). Retrieved from
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society. Retrieved from
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from
-
PMC. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from
-
Beaudry Research Group - Oregon State University. (n.d.). Synthesis of natural products containing fully functionalized cyclopentanes. Retrieved from
-
. (n.d.). Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from
-
Google Patents. (n.d.). US20090112021A1 - Preparation of cyclopropyl sulfonylamides. Retrieved from
-
PMC. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from
-
Baran Lab. (2005, February 9). Cyclopentane Synthesis. Retrieved from
-
PubChemLite. (n.d.). 3-methylcyclopentane-1-sulfonamide (C6H13NO2S). Retrieved from
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from
-
Expertsmind.com. (n.d.). Sulfonylation, Reactions of Amines, Assignment Help. Retrieved from
-
PubChem. (n.d.). cis-3-Methyl-cyclopentylamine. Retrieved from
-
ResearchGate. (n.d.). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Retrieved from
-
Google Patents. (n.d.). CN103086858A - Synthetic method of 3-methyl-cyclopentanone. Retrieved from
-
PubChem. (n.d.). 3-Methylcyclopentane-1-carboxylic acid. Retrieved from
-
MDPI. (2026, February 14). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Retrieved from
-
FEMA. (n.d.). 3-METHYL-2-(2-PENTENYL)-2-CYCLOPENTEN-1-ONE. Retrieved from
-
ChemScene. (n.d.). 1484656-24-7 | 2-(Methylsulfonyl)cyclopentane-1-sulfonamide. Retrieved from
-
PubChem. (n.d.). (3R)-1-cyclopentyl-3-methylcyclopentane. Retrieved from _
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- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. expertsmind.com [expertsmind.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of 3-Methylcyclopentane-1-sulfonamide
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups within a molecule, offering a "molecular fingerprint" that is both rapid and informative. This guide provides an in-depth analysis of the expected IR absorption peaks for the functional groups present in 3-Methylcyclopentane-1-sulfonamide, a molecule combining a saturated carbocyclic scaffold with a primary sulfonamide moiety.
While an experimental spectrum for this specific molecule is not publicly available, this guide will construct a detailed predictive analysis based on established group frequencies from authoritative sources. We will dissect the contributions of the sulfonamide and the 3-methylcyclopentane functionalities to the overall IR spectrum, providing a robust framework for the interpretation of future experimental data. This approach not only serves as a predictive tool but also reinforces the fundamental principles of IR spectroscopy.
Molecular Structure and Key Functional Groups
The first step in predicting an IR spectrum is to identify the key functional groups within the molecule. 3-Methylcyclopentane-1-sulfonamide comprises two main components: the 3-methylcyclopentane ring and the primary sulfonamide group (-SO₂NH₂).
Caption: Molecular structure of 3-Methylcyclopentane-1-sulfonamide.
Predicted Infrared Absorption Peaks
The following table summarizes the expected IR absorption regions for the functional groups in 3-Methylcyclopentane-1-sulfonamide. These ranges are derived from established spectroscopic literature and provide a basis for interpreting an experimental spectrum.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| **Sulfonamide (-SO₂NH₂) ** | N-H Asymmetric Stretch | 3390 - 3330 | Strong | Primary sulfonamides typically show two distinct N-H stretching bands.[1] |
| N-H Symmetric Stretch | 3300 - 3247 | Strong | The second of the two N-H stretching bands for a primary sulfonamide.[1] | |
| S=O Asymmetric Stretch | 1370 - 1335 | Strong | One of the most characteristic and intense absorptions for sulfonamides.[1] | |
| S=O Symmetric Stretch | 1170 - 1155 | Strong | The second strong S=O stretching band, typically sharp.[1] | |
| S-N Stretch | 914 - 895 | Medium | Can sometimes be difficult to assign definitively.[1] | |
| N-H Bend | 1639 - 1635 | Medium | Appears in the double bond region of the spectrum.[1] | |
| Methylcyclopentane | C-H Stretch (CH₃, CH₂) | 3000 - 2840 | Strong | Characteristic of sp³ hybridized C-H bonds.[2] |
| C-H Bend (CH₂) | ~1465 | Medium | Scissoring vibration of the methylene groups in the cyclopentane ring.[3] | |
| C-H Bend (CH₃) | ~1450 and ~1375 | Medium | Asymmetric and symmetric bending (umbrella mode) of the methyl group.[4] |
Comparative Analysis: Isolating Functional Group Contributions
To understand the predicted spectrum of 3-Methylcyclopentane-1-sulfonamide, it is instructive to compare it with the spectra of simpler, related molecules.
-
Cyclopentane: The IR spectrum of cyclopentane is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2960-2850 cm⁻¹) and C-H bending vibrations around 1470-1350 cm⁻¹.[5] The absence of other significant peaks confirms its saturated hydrocarbon nature.
-
A Simple Primary Sulfonamide (e.g., Methanesulfonamide): The spectrum of a simple primary sulfonamide would be dominated by the characteristic absorptions of the -SO₂NH₂ group: two N-H stretches above 3200 cm⁻¹, two strong S=O stretches between 1370-1155 cm⁻¹, and an N-H bending mode.
The predicted spectrum of 3-Methylcyclopentane-1-sulfonamide is essentially a composite of these two, with the intense and characteristic sulfonamide peaks being the most prominent features for identification, alongside the strong aliphatic C-H stretches. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and various bending vibrations from the entire molecule, making it unique to this specific structure.
Experimental Protocol for Acquiring the IR Spectrum
For a solid compound like 3-Methylcyclopentane-1-sulfonamide, several methods can be employed to obtain a high-quality FT-IR spectrum. The choice of method depends on the sample's properties and the available equipment.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This is often the simplest and most rapid method for solid samples.
Sources
- 1. rsc.org [rsc.org]
- 2. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. PubChemLite - Cyclopentanesulfonamide (C5H11NO2S) [pubchemlite.lcsb.uni.lu]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. vaia.com [vaia.com]
Comparative Analysis of 3-Methylcyclopentane-1-sulfonamide Analogs: A Guide to Biological Activity
In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, valued for its versatile pharmacological activities.[1] This guide provides a comprehensive comparison of the biological activities of 3-Methylcyclopentane-1-sulfonamide analogs. While direct experimental data on this specific series of compounds is limited in publicly accessible literature, this document synthesizes information on structurally related cyclopentane-containing sulfonamides and general principles of sulfonamide pharmacology to offer predictive insights and guide future research.
This analysis is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the potential therapeutic applications of this class of molecules, alongside detailed experimental protocols for their evaluation.
Introduction to Cyclopentane-Containing Sulfonamides
The incorporation of a cyclopentane ring into a sulfonamide structure introduces a degree of conformational rigidity and lipophilicity that can significantly influence its biological activity. The methyl substituent at the 3-position of the cyclopentane ring further refines the compound's stereochemistry and potential interactions with biological targets. The biological activities of sulfonamides are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and enzyme inhibition.[1][2] The specific biological profile of a 3-Methylcyclopentane-1-sulfonamide analog will be dictated by the nature of the substituent on the sulfonamide nitrogen.
Synthesis of 3-Methylcyclopentane-1-sulfonamide Analogs
A general synthetic route to N-substituted 3-methylcyclopentane-1-sulfonamide analogs can be proposed based on established sulfonamide synthesis protocols. The synthesis would likely commence from 3-methylcyclopentanone, a readily available starting material.
Proposed Synthetic Workflow:
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
